GPR35 Counter-Screen Selectivity: Inactivity at GPR35 Distinguishes This Compound from Benzamide-Class GPR35 Modulators
In a primary in vitro antagonist assay at human GPR35, N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide was classified as 'inactive,' indicating no measurable antagonism at the concentrations tested [1]. This result contrasts with the broader benzamide chemotype, where numerous N-substituted benzamide derivatives have been reported to exhibit GPR35 agonist or antagonist activity [1]. For procurement decisions involving assays where GPR35-mediated signaling is a confounding variable, this negative data point provides actionable evidence that the compound is unlikely to introduce a GPR35-dependent false positive, reducing the risk of misleading hit triage.
| Evidence Dimension | GPR35 antagonism in primary assay |
|---|---|
| Target Compound Data | Inactive (no quantifiable antagonism detected) |
| Comparator Or Baseline | Multiple benzamide-class compounds reported as GPR35 agonists/antagonists (class-level baseline; specific quantitative comparator data not available for closest analogs) |
| Quantified Difference | Qualitative distinction: inactive vs. potentially active benzamide chemotype members |
| Conditions | GPR35 primary antagonist assay; exact assay conditions and concentration range as deposited in ECBD/SILDrug database (assay ID EOS300038) |
Why This Matters
A documented negative result in a counter-screen that is relevant to benzamide-class compounds allows researchers to de-risk target-based screening campaigns by precluding GPR35-mediated artifacts.
- [1] ECBD / SILDrug Database. Entry EOS94110. Assay data: GPR35 antagonism (primary assay), result: inactive. Assay ID EOS300038. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS94110/ (accessed 2026-05-05). View Source
